2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]oxazole
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Overview
Description
2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE is a complex heterocyclic compound that features a unique combination of imidazole, thiazole, and benzoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Thiazole Ring Formation: The thiazole ring is often formed by the cyclization of α-haloketones with thiourea.
Benzoxazole Ring Formation: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the imidazole-thiazole intermediate with the benzoxazole derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system with continuous flow can be employed to synthesize complex heterocyclic compounds without isolating intermediate products .
Chemical Reactions Analysis
Types of Reactions
2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce nitro groups to amines.
Substitution: The bromine atom in the imidazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole
- Imidazo[2,1-b]thiazole derivatives
- Imidazo[1,2-a]pyridine analogues
Uniqueness
2-[({5-BROMO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1,3-BENZOXAZOLE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9BrN4O3S2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[(5-bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrN4O3S2/c1-7-5-23-13-16-10(12(15)18(7)13)6-24-14-17-9-4-8(19(20)21)2-3-11(9)22-14/h2-5H,6H2,1H3 |
InChI Key |
ZJAWLILWDINUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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